molecular formula C5H5BrN2O B2398884 4-Bromo-5-methoxypyridazine CAS No. 1784428-39-2

4-Bromo-5-methoxypyridazine

Cat. No.: B2398884
CAS No.: 1784428-39-2
M. Wt: 189.012
InChI Key: YVZBVUAWUPNLDP-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxypyridazine is a heterocyclic compound with the molecular formula C5H5BrN2O. It is a derivative of pyridazine, characterized by the presence of a bromine atom at the 4th position and a methoxy group at the 5th position on the pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methoxypyridazine typically involves the bromination of 5-methoxypyridazine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The reaction is usually carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methoxypyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 4-amino-5-methoxypyridazine or 4-thio-5-methoxypyridazine.

    Oxidation: Formation of 4-bromo-5-formylpyridazine.

    Reduction: Formation of 5-methoxypyridazine.

Scientific Research Applications

4-Bromo-5-methoxypyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-methoxypyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and methoxy group play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved would vary based on the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-methoxypyridazine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic characteristics are desired, such as in the design of organic semiconductors or in medicinal chemistry for selective enzyme inhibition .

Properties

IUPAC Name

4-bromo-5-methoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-9-5-3-8-7-2-4(5)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZBVUAWUPNLDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784428-39-2
Record name 4-bromo-5-methoxypyridazine
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